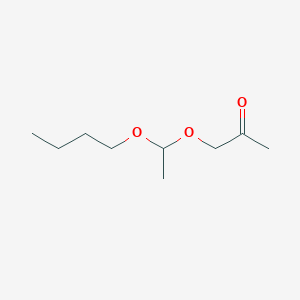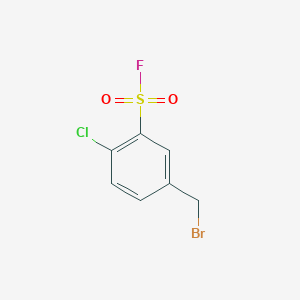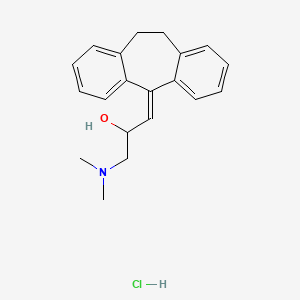
2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(dimethylamino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(dimethylamino)-, hydrochloride is a complex organic compound that features a dibenzo[a,d]cycloheptene core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones to form the dibenzo[a,d]cycloheptene core.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) to reduce intermediate compounds.
Substitution Reactions: Introducing the dimethylamino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
This compound may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Applications in the production of pharmaceuticals or other chemical products.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing biological pathways and processes. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propanol, 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride
- 2-Propanol, 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-3-(ethylamino)-, hydrochloride
Uniqueness
This compound’s uniqueness lies in its specific structural features and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
27448-06-2 |
|---|---|
Fórmula molecular |
C20H24ClNO |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
1-(dimethylamino)-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-21(2)14-17(22)13-20-18-9-5-3-7-15(18)11-12-16-8-4-6-10-19(16)20;/h3-10,13,17,22H,11-12,14H2,1-2H3;1H |
Clave InChI |
HCOOZFMWFMHQMP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(C=C1C2=CC=CC=C2CCC3=CC=CC=C31)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-](/img/structure/B14693070.png)
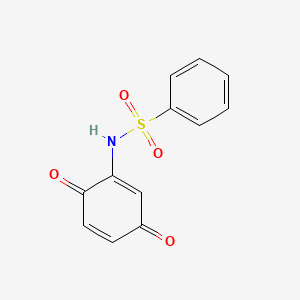
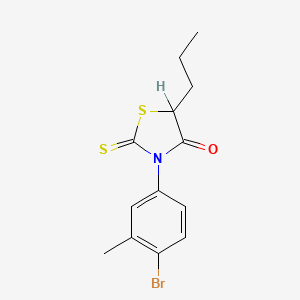
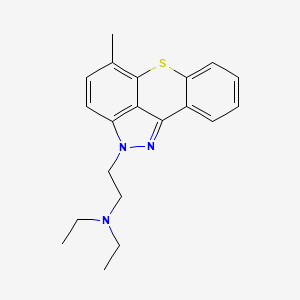
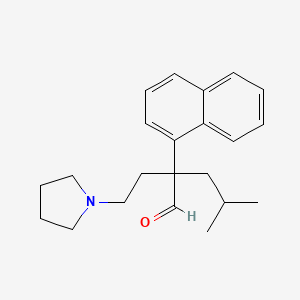
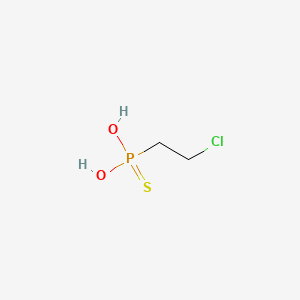
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
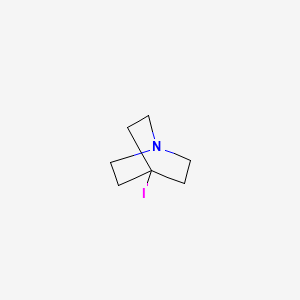
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)

